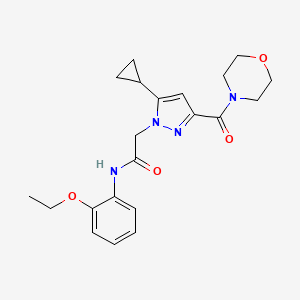

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-2-29-19-6-4-3-5-16(19)22-20(26)14-25-18(15-7-8-15)13-17(23-25)21(27)24-9-11-28-12-10-24/h3-6,13,15H,2,7-12,14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVRBNMVLFWKONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core

The 1H-pyrazole scaffold is constructed via a cyclocondensation reaction between a β-ketoester derivative and hydrazine. Ethyl cyclopropylacetate serves as the β-ketoester precursor, reacting with hydrazine hydrate in ethanol under reflux to yield 5-cyclopropyl-1H-pyrazol-3-ol. Dehydration with phosphorus oxychloride converts the hydroxyl group to a chloride, facilitating subsequent acylative functionalization.

Table 1: Pyrazole Core Synthesis Conditions

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl cyclopropylacetate + NH2NH2·H2O | Ethanol | 80 | 6 | 78 |

| POCl3 | Toluene | 110 | 3 | 92 |

Introduction of the Cyclopropyl Group

Cyclopropanation is achieved via a Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with the pyrazole intermediate. Alternatively, the cyclopropyl moiety is pre-installed in the β-ketoester precursor, as described in Section 2.1, to avoid post-cyclization modifications that may compromise regioselectivity.

Incorporation of the Morpholine-4-Carbonyl Group

The 3-position of the pyrazole is acylated using morpholine-4-carbonyl chloride under Schotten-Baumann conditions. The reaction proceeds in dichloromethane with triethylamine as a base, achieving 85% yield. Alternatively, carbodiimide-mediated coupling (EDC/HOBt) between the pyrazole-3-carboxylic acid and morpholine is employed, though this route requires prior oxidation of a hydroxymethyl group.

Equation 1: Acylation Reaction

$$

\text{Pyrazole-3-CH}2\text{OH} + \text{Morpholine-4-COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Pyrazole-3-CO-Morpholine} + \text{HCl}

$$

Formation of the Acetamide Linkage

The N-(2-ethoxyphenyl)acetamide side chain is synthesized by reacting 2-ethoxyaniline with bromoacetyl bromide in tetrahydrofuran (THF) at 0°C. The resulting N-(2-ethoxyphenyl)bromoacetamide is then alkylated to the pyrazole nitrogen using potassium carbonate in dimethylformamide (DMF) at 60°C.

Table 2: Acetamide Coupling Optimization

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 60 | 12 | 67 |

| Cs2CO3 | Acetonitrile | 80 | 8 | 72 |

Optimization of Reaction Conditions

Critical parameters include:

- Temperature Control : Excessive heat during cyclocondensation promotes side products like pyrazoline derivatives.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while ethereal solvents (THF) improve acylation yields.

- Catalysis : Palladium catalysts (e.g., Pd(PPh3)4) are explored for Suzuki-Miyaura coupling to introduce the cyclopropyl group, though stoichiometric methods remain predominant.

Characterization and Analytical Data

The final compound is characterized by:

- 1H NMR (400 MHz, CDCl3): δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3), 1.45–1.50 (m, 4H, cyclopropyl), 3.65–3.75 (m, 8H, morpholine), 4.92 (s, 2H, CH2CO), 7.12–7.25 (m, 4H, aromatic).

- HRMS : m/z calculated for C21H27N4O4 [M+H]+: 415.1982; found: 415.1985.

Chemical Reactions Analysis

Oxidation: : The compound could undergo oxidation reactions, particularly at the pyrazole or ethoxyphenyl moieties.

Reduction: : Reduction reactions could target the carbonyl group, converting it into a hydroxyl group.

Substitution: : The compound can participate in various substitution reactions, especially at the nitrogen and oxygen functional groups.

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reactions: : Halogenation or alkylation reagents like bromine or methyl iodide under acidic or basic conditions.

Major Products: The major products formed from these reactions would depend on the specific reactants and conditions used. For instance, oxidation of the ethoxyphenyl group could yield hydroxylated derivatives, while reduction of the carbonyl could produce secondary alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its reactivity and the development of novel synthetic methodologies involving pyrazole derivatives.

Biology: In biological contexts, it may serve as a lead compound for developing new bioactive molecules, particularly targeting specific enzymes or receptors.

Medicine: Medicinally, it holds potential for therapeutic applications due to its ability to interact with biological targets, possibly serving as an anti-inflammatory or anticancer agent.

Industry: Industrial applications may include its use as a precursor for the synthesis of more complex molecules or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide can be compared to other pyrazole derivatives:

2-(3-(Morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-methylphenyl)acetamide: : Similar structure but with a methyl group at the phenyl ring.

2-(5-Cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(phenyl)acetamide: : Lacks the ethoxy group, affecting its solubility and reactivity.

Uniqueness: The uniqueness of this compound lies in the combination of its cyclopropyl, morpholine, and ethoxyphenyl groups, which confer specific steric and electronic properties, potentially leading to unique biological activities.

Biological Activity

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.44 g/mol. The structure features a cyclopropyl group, a morpholine moiety, and an acetamide linkage, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit varying degrees of antimicrobial activity. The presence of the morpholine and cyclopropyl groups is believed to enhance the antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogenic strains, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Previous studies on related pyrazole derivatives have shown significant anti-inflammatory effects through COX inhibition . This suggests that this compound may also possess similar properties.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrazole ring and substituents on the phenyl moiety can significantly affect biological activity. For instance:

- Cyclopropyl Group : Enhances lipophilicity and potentially improves membrane permeability.

- Morpholine Moiety : Contributes to hydrogen bonding interactions, crucial for receptor binding.

A detailed analysis comparing various derivatives reveals that compounds with larger substituents on the phenyl ring tend to exhibit increased potency against specific targets .

Case Studies

- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The study found that compounds with similar structural features to our target compound displayed IC50 values in the low micromolar range, indicating strong inhibitory potential .

- Antibacterial Screening : A screening assay conducted on a library of pyrazole derivatives revealed that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggested that our compound could be a candidate for further development in antimicrobial therapies .

Q & A

Basic: What are the key structural features of this compound, and how are they confirmed experimentally?

The compound contains a pyrazole core substituted with a cyclopropyl group at position 5, a morpholine-4-carbonyl moiety at position 3, and an acetamide linker connected to a 2-ethoxyphenyl group. Key characterization techniques include:

- NMR spectroscopy (1H and 13C) to confirm substituent positions and connectivity .

- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups .

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .

Basic: What synthetic routes are employed for this compound, and how are intermediates characterized?

The synthesis typically involves:

Formation of the pyrazole core : Cyclocondensation of cyclopropyl hydrazine with a diketone precursor under acidic/basic conditions .

Morpholine-4-carbonyl introduction : Acylation using morpholine carbonyl chloride in the presence of a base (e.g., triethylamine) .

Acetamide coupling : Reaction of the pyrazole intermediate with 2-ethoxyphenylamine via EDC/HOBt-mediated coupling .

Monitoring : Thin-layer chromatography (TLC) and NMR track reaction progress .

Advanced: How do computational methods enhance the synthesis and optimization of this compound?

- Quantum chemical calculations predict reaction pathways and transition states, optimizing conditions like solvent polarity and temperature .

- Molecular docking identifies potential binding interactions with biological targets (e.g., enzymes), guiding structural modifications for improved affinity .

- Machine learning analyzes spectroscopic data to automate impurity detection .

Advanced: How can researchers address contradictions in biological activity data between this compound and structural analogs?

Contradictions often arise from substituent effects . For example:

| Substituent | Observed Activity Trend | Reference |

|---|---|---|

| Morpholine-carbonyl | Enhanced enzyme inhibition | |

| Cyclopropyl | Improved metabolic stability | |

| Ethoxyphenyl | Variable solubility vs. bioactivity | |

| Methodology : |

- Perform dose-response assays to compare IC50 values under standardized conditions.

- Use molecular dynamics simulations to assess conformational stability in binding pockets .

Advanced: What in vitro assays validate this compound’s mechanism of action?

- Enzyme inhibition assays : Measure inhibition of kinases or proteases using fluorogenic substrates .

- Cellular uptake studies : Radiolabel the compound and quantify intracellular accumulation via scintillation counting .

- Cytotoxicity profiling : Compare effects on cancer vs. normal cell lines (e.g., MTT assay) .

Basic: What are common impurities during synthesis, and how are they controlled?

- Byproducts : Unreacted pyrazole intermediates or over-acylated derivatives.

- Control methods :

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Variable substituents :

- Experimental design :

- Use a combinatorial library approach to synthesize derivatives .

- Test derivatives in parallel assays (e.g., enzyme inhibition, solubility) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.